molecular formula C16H23ClN2O3S B6755295 N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6755295
M. Wt: 358.9 g/mol
InChI Key: IIERSRLHVINNQK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. The presence of a sulfonamide group and a chlorophenoxy moiety contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-2-14(22-16-6-4-3-5-15(16)17)10-18-23(20,21)19-11-12-7-8-13(19)9-12/h3-6,12-14,18H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIERSRLHVINNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)N1CC2CCC1C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the use of a [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure under mild conditions.

These steps often involve nucleophilic substitution reactions and the use of reagents such as chlorosulfonic acid and phenols .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenoxy group. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)butyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The bicyclic structure and sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorophenoxy group and a sulfonamide functionality, which confer distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and specificity in enzyme inhibition.

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